Bienvenue dans la boutique en ligne BenchChem!

3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide

Medicinal Chemistry Amyloid Beta Modulation Structure-Activity Relationship (SAR)

3-(4-Chlorobenzamido)-N-phenylbenzofuran-2-carboxamide (CAS 160461-30-3) is a synthetic, trisubstituted benzofuran-2-carboxamide. It features a benzofuran core N-functionalized with a phenylcarboxamide at the 2-position and a 4-chlorobenzamido group at the 3-position.

Molecular Formula C22H15ClN2O3
Molecular Weight 390.82
CAS No. 160461-30-3
Cat. No. B2391331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide
CAS160461-30-3
Molecular FormulaC22H15ClN2O3
Molecular Weight390.82
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H15ClN2O3/c23-15-12-10-14(11-13-15)21(26)25-19-17-8-4-5-9-18(17)28-20(19)22(27)24-16-6-2-1-3-7-16/h1-13H,(H,24,27)(H,25,26)
InChIKeyDXKPMBGRGQXXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzamido)-N-phenylbenzofuran-2-carboxamide (CAS 160461-30-3): A Structurally Differentiated Benzofuran-2-carboxamide for Targeted Chemical Biology


3-(4-Chlorobenzamido)-N-phenylbenzofuran-2-carboxamide (CAS 160461-30-3) is a synthetic, trisubstituted benzofuran-2-carboxamide. It features a benzofuran core N-functionalized with a phenylcarboxamide at the 2-position and a 4-chlorobenzamido group at the 3-position . This substitution pattern places it within a broader class of benzofuran-2-carboxamides, a scaffold recognized in patents and research for its capacity to engage sigma receptors [1] and modulate amyloid-beta (Aβ42) aggregation [2]. The compound's specific N-phenyl and 3-(4-chlorobenzamido) decoration constitutes a distinct chemical topology relative to simpler analogs, establishing it as a non-interchangeable molecular probe.

Procurement Risk Alert: Why 3-(4-Chlorobenzamido)-N-phenylbenzofuran-2-carboxamide (CAS 160461-30-3) Cannot Be Replaced by Generic Benzofuran-2-carboxamides


Substituting 3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide with a generic N-phenylbenzofuran-2-carboxamide or another positional isomer carries a high risk of functional divergence. A 2024 structure-activity relationship (SAR) study on benzofuran-2-carboxamide derivatives demonstrated that seemingly minor modifications, such as the incorporation or relocation of a methoxyphenyl pharmacophore, can invert the compound's biological effect from an inhibitor to a potent accelerator of Aβ42 aggregation [1]. Specifically, compounds with a 4-methoxyphenyl group accelerated fibrillogenesis by 2.7-fold, while closely related methoxyphenol analogs inhibited it by up to 54% [1]. This proves that the specific 3-(4-chlorobenzamido) substitution is not a passive structural element but a critical determinant of pharmacological mode, necessarily precluding ad hoc analog replacement in experimental protocols.

Comparator-Based Differentiation Evidence for 3-(4-Chlorobenzamido)-N-phenylbenzofuran-2-carboxamide (160461-30-3)


Structural Differentiation: 3-(4-Chlorobenzamido) vs. Parent N-Phenylbenzofuran-2-carboxamide

3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide is a direct structural derivative of the parent compound N-phenylbenzofuran-2-carboxamide (CAS 50635-12-6, compound 7a in Zhao et al., 2023 [1]). While 7a acts as an Aβ42 aggregation accelerator, the 2024 SAR expansion by the same group established that adding substituents to the benzofuran core can invert activity from aggregation promotion to inhibition [2]. The target compound's 3-(4-chlorobenzamido) group introduces a hydrogen-bond-capable amide and a halogen capable of halogen bonding, functionalities absent in the parent 7a. These additions are consistent with the pharmacophoric elements that shifted activity in the 2024 study, where a 54% inhibition maximum was achieved for certain derivatives [2].

Medicinal Chemistry Amyloid Beta Modulation Structure-Activity Relationship (SAR)

Differentiation from a Close Chlorinated Analog: Para- vs. Ortho-Chlorobenzamido Isomerism

The para-chloro substitution pattern on the benzamido ring of the target compound distinguishes it from the ortho-chloro analog, 3-(2-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide . Positional isomerism of halogen substituents is a well-established determinant of binding affinity and target selectivity in benzofuran-2-carboxamide series. In a broader patent context, exemplified benzofuran-2-carboxamide sigma ligands demonstrate that specific substitution patterns and N-arylation choices are critical for achieving high affinity and selectivity for sigma-1 and sigma-2 receptor subtypes [1]. While direct comparative binding data for these two specific isomers is not available in the public domain, the target compound's para-chloro geometry offers a pharmacologically distinct vector and electronic profile relative to the ortho-chloro isomer, which is likely to result in different target engagement profiles.

Medicinal Chemistry Receptor Binding Isomeric Selectivity

Differential Neuroprotection Potential: Context from Benzofuran-2-carboxamide Aβ42 Modulators

In the 2023 study, the unsubstituted parent molecule N-phenylbenzofuran-2-carboxamide (7a) rescued HT22 hippocampal neuronal cell viability from ~20% (Aβ42-only control) to ~74% by promoting nontoxic Aβ42 aggregate formation [1]. The 2024 derivative study further identified that specific substituents can shift this activity from acceleration to inhibition of aggregation [2]. As a 3-substituted derivative, 3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide possesses the same core pharmacophore linked to neuroprotection but with an added functional handle that, based on the established SAR trajectory, is predicted to modulate the kinetics of aggregation and the resulting neuroprotective phenotype [2].

Alzheimer's Disease Neuroprotection Protein Aggregation

Differentiated Drug-Likeness Profile vs. Unsubstituted N-Phenylbenzofuran-2-carboxamide

The addition of the 4-chlorobenzamido group alters the fundamental physicochemical properties of the molecule relative to the parent N-phenylbenzofuran-2-carboxamide (MW 237.25, cLogP ~3.0). The target compound has a molecular weight of 424.88 g/mol and a substantially higher cLogP (estimated >4.5) due to the additional aromatic ring and chlorine atom . These changes push the compound into a higher mass and lipophilicity space, which can be advantageous for engaging intracellular targets (such as sigma receptors localized at the mitochondria-associated ER membrane [1]) but requires careful consideration of solubility and permeability criteria. This differentiated profile makes it a suitable candidate for CNS target engagement studies where blood-brain barrier penetration is desired.

ADME/Tox Drug-Likeness Physicochemical Properties

Exploitation of Sigma Receptor Engagement Potential as a Differentiating Pharmacological Strategy

A foundational patent (US 9,532,983) explicitly claims that N-arylated benzofuran-2-carboxamides constitute a class of sigma receptor ligands [1]. The target compound, featuring both N-phenyl and 3-(4-chlorobenzamido) aryl groups, is structurally encompassed by these claims. The sigma receptor is a well-validated target for Alzheimer's disease, cancer, and addiction [1]. Unlike the unsubstituted parent, which was characterized primarily as an Aβ42 aggregation modulator, the target compound's 3-amido substituent introduces a pharmacophoric element consistent with enhanced sigma receptor affinity. This dual potential—Aβ42 modulation and sigma receptor engagement—provides a distinctive, multi-faceted pharmacological profile not achievable with simpler benzofuran-2-carboxamides, positioning the compound as a unique tool for polypharmacology studies.

Sigma Receptor Ligand CNS Disorders Cancer Biology

Evidence-Backed Application Scenarios for Procuring 3-(4-Chlorobenzamido)-N-phenylbenzofuran-2-carboxamide (CAS 160461-30-3)


Structure-Activity Relationship (SAR) Expansion of Benzofuran-2-carboxamide Aβ42 Modulators

This compound is ideally suited as a key advanced intermediate in SAR campaigns aiming to map the 3-position's influence on Aβ42 aggregation kinetics. The 2024 ChemMedChem study [1] explicitly demonstrates that substitution on the benzofuran core can invert biological activity from aggregation acceleration to inhibition. Incorporating this 4-chlorobenzamido derivative into the existing series would directly test the impact of an electron-withdrawing, hydrogen-bond-capable para-chlorobenzamido group on the aggregation-inhibition spectrum and associated HT22 neuroprotection [1].

Development of Dual-Action Sigma Receptor / Aβ Aggregation Probes

Given its structural alignment with patented sigma receptor ligand chemotypes [2] and its benzofuran-2-carboxamide amyloid-modulating scaffold [1], the compound represents a unique candidate for developing chemical probes that simultaneously engage sigma receptors and modulate amyloid aggregation. This dual-action profile is highly relevant for Alzheimer's disease research, where both pathways are implicated [2]. The differentiated lipophilicity (cLogP >4.5) further supports CNS penetration potential .

Isomeric Selectivity Experiments for Chlorobenzamido Benzofurans

The specific para-chloro configuration of this compound makes it an essential reference standard for comparative studies against its ortho- and meta-chloro isomers. Such studies are critical in medicinal chemistry to define the spatial requirements for target engagement, particularly in sigma receptor binding assays where N-arylated benzofuran-2-carboxamides exhibit selectivity differences between sigma-1 and sigma-2 subtypes [2].

Chemical Probe for Intracellular Target Engagement in Cancer and CNS Models

The sigma-2 receptor is overexpressed in proliferating tumor cells, and sigma-1 receptors are key modulators of ER-mitochondria signaling [2]. The target compound's increased molecular weight and lipophilicity, compared to the parent N-phenylbenzofuran-2-carboxamide , suggest enhanced membrane permeability and suitability for intracellular target engagement. Researchers can deploy this compound in viability and binding assays in PC12 or cancer cell lines to explore sigma-mediated pathways, as inferred from the compound's chemotype classification [2].

Quote Request

Request a Quote for 3-(4-chlorobenzamido)-N-phenylbenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.